molecular formula C21H18N2O4 B2909682 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide CAS No. 1448069-68-8

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide

Cat. No. B2909682
CAS RN: 1448069-68-8
M. Wt: 362.385
InChI Key: PIJHSFWCMJYVHF-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide, also known as BIA 10-2474, is a small molecule that has been studied for its potential use as a painkiller. The compound was first synthesized in 2007 by the French pharmaceutical company Biotrial, and has since been the subject of much scientific research.

Mechanism of Action

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide 10-2474 works by binding to the active site of FAAH, preventing it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which in turn can reduce pain sensation and improve mood.
Biochemical and physiological effects:
Studies have shown that N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide 10-2474 can effectively inhibit FAAH activity in vitro and in vivo, leading to increased levels of endocannabinoids in the body. This has been associated with a reduction in pain sensation and improved mood in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide 10-2474 in lab experiments is that it is a small molecule, which makes it relatively easy to synthesize and study. However, one limitation is that it has been associated with some toxic side effects, which has led to caution in its use in clinical trials.

Future Directions

There are several future directions for research on N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide 10-2474. One area of interest is in the development of more selective FAAH inhibitors, which may be able to achieve the same therapeutic effects as N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide 10-2474 without the associated toxicity. Additionally, further studies are needed to better understand the mechanisms underlying the compound's effects on pain sensation and mood, as well as its potential use in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide 10-2474 involves several steps, starting with the reaction of 2-(1H-indol-1-yl)acetic acid with 4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-ol in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride and pyridine to form the final product.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide 10-2474 has been studied for its potential use as a painkiller, specifically for the treatment of chronic pain. The compound is believed to work by inhibiting the activity of an enzyme called fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in pain sensation, mood, and appetite.

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c24-21(14-23-11-9-16-5-1-2-6-18(16)23)22-10-3-4-12-25-17-7-8-19-20(13-17)27-15-26-19/h1-2,5-9,11,13H,10,12,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJHSFWCMJYVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide

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